molecular formula C17H19NO3 B501265 N-benzyl-2-(2-methoxyphenoxy)propanamide

N-benzyl-2-(2-methoxyphenoxy)propanamide

Cat. No.: B501265
M. Wt: 285.34g/mol
InChI Key: QOYXKRBKRYXCPG-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-methoxyphenoxy)propanamide is an amide derivative featuring a benzyl group at the nitrogen atom and a 2-methoxyphenoxy substituent at the propanamide backbone. Its structure combines aromatic and ether functionalities, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34g/mol

IUPAC Name

N-benzyl-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C17H19NO3/c1-13(21-16-11-7-6-10-15(16)20-2)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

QOYXKRBKRYXCPG-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2OC

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Anticonvulsant and Analgesic Profiles

  • N-Benzyl derivatives with dioxopyrrolidin groups (e.g., AS-1): Exhibit ED₅₀ values ranging from 30–100 mg/kg in the maximal electroshock (MES) test, demonstrating potent anticonvulsant activity. Hybrid structures show dual analgesic and anticonvulsant effects .

Receptor Binding and Selectivity

  • Compounds with methoxyphenoxy groups (e.g., indolyl derivatives): Display affinity for α₁-, α₂-, and β₁-adrenoceptors, with antiarrhythmic and spasmolytic effects . The 2-methoxyphenoxy group may enhance receptor interaction due to its electron-donating properties.

Structure-Activity Relationship (SAR) Insights

Fluorine substitution (e.g., ) enhances metabolic stability and bioavailability through electronic effects.

Amide Backbone Modifications: Replacement of methoxyphenoxy with dioxopyrrolidin (e.g., ) introduces conformational rigidity, improving anticonvulsant potency.

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